An In-depth Technical Guide to 2,5-Dibromo-3-octylthiophene (CAS: 149703-84-4)
An In-depth Technical Guide to 2,5-Dibromo-3-octylthiophene (CAS: 149703-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-3-octylthiophene is a key building block in the synthesis of advanced organic electronic materials. Its chemical structure, featuring a thiophene ring functionalized with two bromine atoms and an octyl side chain, makes it an ideal monomer for the production of high-performance conjugated polymers. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and data presentation.
Chemical and Physical Properties
2,5-Dibromo-3-octylthiophene is a light yellow to orange clear liquid at room temperature.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149703-84-4 | [3][4] |
| Molecular Formula | C₁₂H₁₈Br₂S | [3][4] |
| Molecular Weight | 354.14 g/mol | [1][3] |
| Appearance | Light yellow to yellow to orange clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1] |
| Specific Gravity | 1.45 | |
| Refractive Index | 1.55 | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |
| SMILES | CCCCCCCCC1=C(Br)SC(Br)=C1 | [3] |
| InChI Key | PJGBSUPPENVFAD-UHFFFAOYSA-N | [3] |
Synthesis of 2,5-Dibromo-3-octylthiophene
Experimental Protocol: Bromination of 3-Octylthiophene
Materials:
-
3-Octylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-octylthiophene (1 equivalent) in DMF.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while maintaining the temperature at 0-5 °C using an ice bath. The reaction is exothermic.
-
After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into deionized water and extract the product with hexane.
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2,5-dibromo-3-octylthiophene.
Characterization of 2,5-Dibromo-3-octylthiophene
The structure and purity of the synthesized 2,5-dibromo-3-octylthiophene can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the proton on the thiophene ring, and multiplets corresponding to the protons of the octyl chain.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the octyl side chain. While specific spectral data for 2,5-dibromo-3-octylthiophene is not widely published, data for the similar compound 2,5-dibromothiophene shows a signal at approximately 112 ppm for the brominated carbons and a signal for the protons on the thiophene ring around 7.0 ppm.[7]
Polymerization of 2,5-Dibromo-3-octylthiophene
2,5-Dibromo-3-octylthiophene is a monomer used in the synthesis of the conducting polymer poly(3-octylthiophene) (P3OT). The most common and effective method for this polymerization is the Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of regioregular polymers with a high degree of head-to-tail linkages.[8][9] This regioregularity is crucial for achieving high charge carrier mobility in the resulting polymer.
Experimental Protocol: Grignard Metathesis (GRIM) Polymerization
Materials:
-
2,5-Dibromo-3-octylthiophene
-
tert-Butylmagnesium chloride solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexane
-
Chloroform
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-octylthiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C and slowly add tert-butylmagnesium chloride (1 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the Grignard reagent.
-
In a separate flask, suspend Ni(dppp)Cl₂ (catalyst, typically 1-2 mol%) in anhydrous THF.
-
Add the catalyst suspension to the Grignard reagent solution. A color change should be observed, indicating the initiation of polymerization.
-
Stir the reaction mixture at room temperature for 2-4 hours. The molecular weight of the polymer can be controlled by adjusting the reaction time and the monomer-to-catalyst ratio.[5]
-
Quench the reaction by slowly adding a small amount of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and purify it by Soxhlet extraction, sequentially with methanol, hexane, and chloroform. The desired polymer is soluble in chloroform.
-
Precipitate the purified polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.
Caption: Workflow for the GRIM polymerization of 2,5-Dibromo-3-octylthiophene.
Characterization of Poly(3-octylthiophene)
The synthesized poly(3-octylthiophene) is characterized to determine its molecular weight, polydispersity, and structural properties.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Typical GPC Conditions:
-
Eluent: Tetrahydrofuran (THF) or Chlorobenzene
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Calibration: Polystyrene standards
-
Detector: Refractive index (RI) or UV-Vis detector
Applications in Organic Electronics
Poly(3-octylthiophene) derived from 2,5-dibromo-3-octylthiophene is a p-type semiconductor widely used in various organic electronic devices due to its good solubility, processability, and charge-transporting properties.
Organic Field-Effect Transistors (OFETs)
P3OT is a common active layer material in OFETs.[10][11] The performance of these devices is highly dependent on the regioregularity and molecular weight of the polymer.
Materials:
-
Poly(3-octylthiophene) solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Substrate with pre-patterned source and drain electrodes (e.g., heavily doped silicon with a silicon dioxide dielectric layer, and gold electrodes)
-
Surface treatment agent (e.g., hexamethyldisilazane, HMDS)
Procedure:
-
Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and oxygen plasma or UV-ozone treatment.
-
Treat the dielectric surface with a self-assembled monolayer, such as HMDS, to improve the interface properties.
-
Deposit the P3OT active layer by spin-coating the polymer solution onto the substrate.
-
Anneal the film at a specific temperature (e.g., 120-150°C) to improve the crystallinity and morphology of the polymer film.
-
Characterize the electrical properties of the OFET, such as field-effect mobility, on/off ratio, and threshold voltage.
Caption: General workflow for the fabrication of a P3OT-based OFET.
Conclusion
2,5-Dibromo-3-octylthiophene is a crucial monomer for the synthesis of the high-performance conducting polymer poly(3-octylthiophene). The Grignard Metathesis polymerization method provides a reliable route to produce regioregular P3OT, which is essential for its application in organic electronic devices such as organic field-effect transistors. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the field of organic electronics and materials science.
References
- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Synthesis and Characterization of a Poly[(3-hexylthiophene-co-3-o...: Ingenta Connect [ingentaconnect.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]
- 7. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]
- 8. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 9. chem.cmu.edu [chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
